Ethyl 5-(2,4-dichlorophenyl)oxazole-2-carboxylate
Overview
Description
Ethyl 5-(2,4-dichlorophenyl)oxazole-2-carboxylate is a useful research compound. Its molecular formula is C12H9Cl2NO3 and its molecular weight is 286.11 g/mol. The purity is usually 95%.
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Mechanism of Action
, which is the core structure in Ethyl 5-(2,4-dichlorophenyl)oxazole-2-carboxylate, are a class of organic compounds that contain a five-membered aromatic ring with one oxygen atom, one nitrogen atom, and three carbon atoms. Oxazoles are found in many biologically active compounds and are used in medicinal chemistry for drug design .
The mechanism of action of oxazole derivatives can vary widely depending on the specific compound and its functional groups. Some oxazole derivatives are used as antimicrobial, antifungal, and anticancer agents . The specific targets of these compounds can include various enzymes, receptors, or cellular structures .
The biochemical pathways affected by oxazole derivatives can also vary widely. For example, some oxazole-based drugs inhibit the synthesis of bacterial cell walls, while others might interfere with DNA replication or protein synthesis .
The pharmacokinetics of oxazole derivatives, including absorption, distribution, metabolism, and excretion (ADME), can be influenced by factors such as the compound’s chemical structure, the route of administration, and the patient’s physiological condition .
The result of action of oxazole derivatives can include the inhibition of microbial growth or the induction of cell death in cancer cells .
The action environment can significantly influence the efficacy and stability of oxazole derivatives. Factors such as pH, temperature, and the presence of other substances can affect the compound’s solubility, stability, and interaction with its target .
Properties
IUPAC Name |
ethyl 5-(2,4-dichlorophenyl)-1,3-oxazole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO3/c1-2-17-12(16)11-15-6-10(18-11)8-4-3-7(13)5-9(8)14/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKQUGQVHPRGHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(O1)C2=C(C=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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